molecular formula C20H24FN3O4S B2978000 N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251568-81-6

N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2978000
CAS No.: 1251568-81-6
M. Wt: 421.49
InChI Key: URHOAZFOCHTRKC-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates several pharmaceutically relevant motifs, including a 2-oxo-1,2-dihydropyridine (pyridone) core, a 4-methylpiperidine sulfonamide group, and a 3-fluoro-4-methylaniline moiety. The presence of the sulfonamide functional group is a common and critical feature in many bioactive molecules, often contributing to target binding and influencing pharmacokinetic properties . Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. Its structural characteristics suggest potential utility in the exploration of enzyme inhibitors, particularly those involving hydrolytic or transfer reactions. The exact mechanism of action and primary research applications are dependent on the specific biological target and are a subject for ongoing investigation. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-14-7-10-24(11-8-14)29(27,28)18-4-3-9-23(20(18)26)13-19(25)22-16-6-5-15(2)17(21)12-16/h3-6,9,12,14H,7-8,10-11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHOAZFOCHTRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of the fluorinated phenyl ring, the piperidine sulfonyl group, and the dihydropyridinone moiety. Common synthetic routes may include:

    Formation of the Fluorinated Phenyl Ring:

    Formation of the Piperidine Sulfonyl Group: This step involves the sulfonylation of piperidine using sulfonyl chlorides under basic conditions.

    Formation of the Dihydropyridinone Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydropyridinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or inhibits.

    Pathways Involved: Signaling pathways or metabolic pathways that are modulated by the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores: fluorinated aromatic systems , sulfonamide linkages , and heterocyclic rings . Below is a systematic comparison:

Fluorinated Aromatic Systems

  • N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide (from ): Shares a fluorophenyl-acetamide backbone but lacks the sulfonyl and dihydropyridinone groups. The absence of the sulfonyl group may reduce binding affinity to sulfonamide-dependent targets (e.g., carbonic anhydrase isoforms). Piperazine instead of 4-methylpiperidine could alter solubility and CNS penetration .
  • 1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide (from ): Contains a fluorinated aromatic system and a fused pyrido-pyridazine ring. The trifluoromethyl furan group introduces enhanced electronegativity and steric bulk compared to the target compound’s 4-methylphenyl group. The dihydropyridinone ring in the target compound may confer greater conformational flexibility than the rigid pyridazine system .

Sulfonamide Linkages

  • 1-methanesulfonylpiperidine-3-carboxylic acid (from ): Features a simpler methanesulfonyl-piperidine system. Lacks the acetamide and dihydropyridinone moieties, limiting its utility in multi-target inhibition. The carboxylic acid group may enhance solubility but reduce cell permeability compared to the acetamide group .

Heterocyclic Rings

  • Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine (from ): Contains a triazolo-pyridine ring, which is smaller and more electron-deficient than the dihydropyridinone ring.

Data Table: Key Structural and Hypothetical Pharmacological Comparisons

Compound Name Molecular Weight (g/mol) Fluorinated Group Sulfonamide Heterocycle Hypothetical LogP
Target Compound ~435.5 3-fluoro-4-methyl Yes Dihydropyridinone 3.2
N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide ~265.3 4-fluoro No None 1.8
1-methanesulfonylpiperidine-3-carboxylic acid ~223.3 None Yes Piperidine 0.5
Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine ~174.2 None No Triazolo-pyridine 1.1

Note: LogP values are estimated using fragment-based methods due to lack of experimental data.

Research Findings and Mechanistic Insights

  • Target Compound vs. Fluorophenyl Analogs : The 3-fluoro-4-methylphenyl group in the target compound may improve target selectivity over 4-fluorophenyl derivatives by reducing off-target interactions with para-substituted binding pockets .
  • Sulfonamide Role: The 4-methylpiperidin-1-yl sulfonyl group likely enhances binding to ATP-binding pockets in kinases (e.g., EGFR, VEGFR) through hydrophobic and π-stacking interactions, a feature absent in non-sulfonamide analogs .
  • Dihydropyridinone Advantage: The 2-oxo-1,2-dihydropyridinone ring may mimic transition states in enzymatic reactions (e.g., proteases), providing a mechanistic edge over rigid heterocycles like pyridazine .

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly concerning its biological activity. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyDetails
Molecular Formula C20H24FN3O4S
Molecular Weight 421.5 g/mol
CAS Number 1251568-81-6

The structure includes a fluorinated phenyl ring, a piperidine sulfonyl group, and a dihydropyridinone moiety, which contribute to its biological activity and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of similar structures exhibit antiproliferative activities against various cancer cell lines. For instance, a related compound showed an IC50 value of 0.47 μM against the LASCPC-01 cell line, indicating strong inhibitory effects on cancer cell proliferation .

Mechanism of Action:
The compound may induce apoptosis and G1 phase cell cycle arrest in cancer cells. This mechanism is crucial for developing targeted therapies that minimize damage to normal cells while effectively combating tumor growth.

Inhibition of Enzymes

The compound's structural features suggest it may interact with specific enzymes or receptors involved in critical signaling pathways. Studies on related compounds have shown that modifications at the phenyl or piperidine positions can enhance selectivity and potency against targets such as protein kinases .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of the fluorine atom in the phenyl ring has been linked to increased potency in various biological assays. For instance, fluorinated compounds often exhibit enhanced binding affinity to target proteins due to favorable interactions within the active site .

Case Studies

  • Anticancer Activity : A study focusing on similar dihydropyridinone derivatives found that modifications could lead to significant improvements in selectivity against prostate cancer cells compared to non-target cells .
  • Enzyme Inhibition : Research indicated that compounds with sulfonamide groups exhibit strong inhibition against certain kinases involved in cancer progression, suggesting that this compound could follow similar pathways .

Q & A

Q. What are the established synthetic routes for N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide, and how can researchers optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation and amidation. A typical route involves:
  • Step 1 : Sulfonylation of a pyridone intermediate with 4-methylpiperidine sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2 : Coupling the sulfonylated pyridone with N-(3-fluoro-4-methylphenyl)acetamide via nucleophilic substitution or amidation .
  • Optimization : Use continuous flow reactors for exothermic steps and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . Monitor reaction progress with HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a combination of analytical techniques:
  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR spectra with computed data (e.g., PubChem references ). Key signals include aromatic protons (δ 6.8–7.4 ppm), sulfonyl group (δ 3.1–3.5 ppm), and piperidine methyl (δ 1.2–1.4 ppm).
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns, as seen in related acetamide derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+^+ calculated for C21_{21}H25_{25}FN3_3O4_4S: 434.1543) .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Contradictions may arise due to:
  • Purity Variability : Assess purity via HPLC (>98%) and quantify impurities (e.g., residual solvents, unreacted intermediates) .
  • Stereochemical Effects : Use chiral chromatography (e.g., Chiralpak AD-H column) to isolate enantiomers and test activity separately .
  • Assay Conditions : Standardize in vitro assays (e.g., cell line viability tests) with controls for pH, serum concentration, and incubation time . For example, discrepancies in IC50_{50} values may reflect differences in ATP concentrations in kinase assays.

Q. What strategies optimize catalytic efficiency in the sulfonylation or amidation steps during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)2_2) for coupling reactions, as used in nitroarene reductive cyclizations .
  • Solvent Optimization : Replace dichloromethane with DMF or THF to enhance sulfonylation kinetics .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventionally) while maintaining yield (>85%) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography (immobilized compound on NHS-activated Sepharose) to pull down binding proteins from cell lysates .
  • Molecular Dynamics Simulations : Model interactions with potential targets (e.g., COX-2 or kinase domains) using software like AutoDock Vina, focusing on sulfonyl and acetamide moieties .
  • Metabolomic Profiling : Treat cell lines (e.g., HeLa or MCF-7) and analyze metabolite changes via LC-MS to identify disrupted pathways .

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